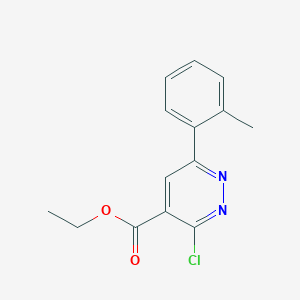

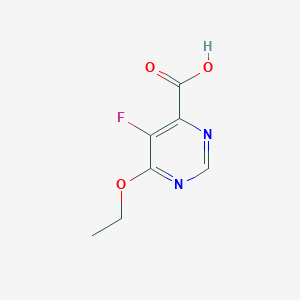

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate

Descripción general

Descripción

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate (ECPC) is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. ECPC has been found to exhibit a variety of biochemical and physiological effects and has been used in laboratory experiments as an effective reagent for synthesizing novel compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate has been utilized in the synthesis of novel compounds. For instance, it was used in the synthesis of pyrazolo[3,4-c]pyridazine derivatives, confirming the structure of these compounds through elemental and spectral analyses (Zabska et al., 1998).

It also played a role in the creation of pyridazines, such as in the study by Heinisch (1973), where pyridazine-4-carboxylic acid was prepared by catalytic hydrogenation of related compounds, demonstrating its utility in various synthesis pathways (Heinisch, 1973).

The compound has been incorporated in the synthesis of densely functionalized pyridazines and related heterocycles, showcasing its versatility in creating various chemical structures (Devendar et al., 2013).

Pharmacological Applications

This compound derivatives have been examined for their pharmacological effects. A study evaluated the central nervous system effects of several synthesized derivatives, indicating its potential in pharmacological research (Zabska et al., 1998).

Another research explored the anti-inflammatory, analgesic, and ulcerogenic actions of related compounds, offering insights into their pharmacological properties and potential therapeutic applications (Abignente et al., 1992).

The ability of compounds derived from this compound to displace diazepam from benzodiazepine receptors was studied, highlighting its relevance in neuroscience research (Schmitt et al., 1997).

Agricultural and Herbicidal Activities

- Novel derivatives of this compound have been synthesized and evaluated for their herbicidal activities, indicating potential applications in agriculture (Xu et al., 2008).

Mecanismo De Acción

Target of Action

Many compounds with a pyridazine core have been found to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound .

Mode of Action

The mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity. The presence of the chloro, tolyl, and carboxylate groups could influence how the compound interacts with its target .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For instance, if the compound were to inhibit an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects .

Pharmacokinetics

The pharmacokinetics of the compound would depend on various factors, including its chemical structure and the route of administration. The compound’s absorption, distribution, metabolism, and excretion (ADME) could influence its bioavailability and overall effect .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound were to inhibit a key enzyme, it could lead to a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound forms hydrogen bonds with specific proteins, influencing their structure and function .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . The compound can alter gene expression, leading to changes in protein synthesis and cellular metabolism. For example, it may upregulate or downregulate genes involved in cell proliferation, apoptosis, and differentiation . These effects can have significant implications for cellular function and overall health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For instance, its binding to acetylcholinesterase results in enzyme inhibition, affecting neurotransmitter levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmitter levels . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall metabolic activity . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

ethyl 3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIBJRZSBPEUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)

![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)

![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)

![2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491838.png)

![5-glycyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491839.png)

![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)

![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)